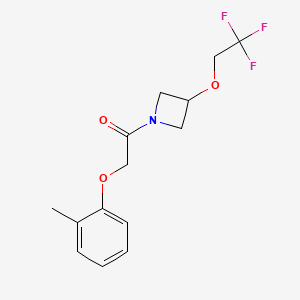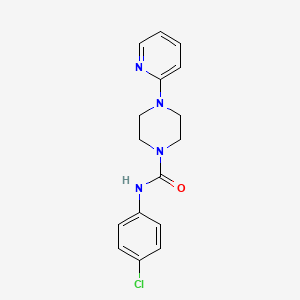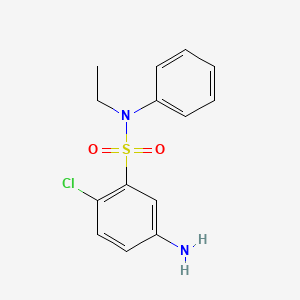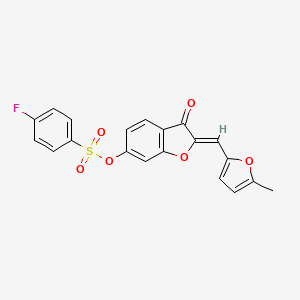![molecular formula C14H17F2NO B3018105 N-[1-(2,4-Difluorophenyl)-2,2-dimethylpropyl]prop-2-enamide CAS No. 2305472-78-8](/img/structure/B3018105.png)
N-[1-(2,4-Difluorophenyl)-2,2-dimethylpropyl]prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(2,4-Difluorophenyl)-2,2-dimethylpropyl]prop-2-enamide, also known as DFP-10825, is a novel compound that has gained attention in the scientific community due to its potential applications in the field of medicine.
科学研究应用
N-[1-(2,4-Difluorophenyl)-2,2-dimethylpropyl]prop-2-enamide has been studied for its potential applications in various fields of medicine, including cancer treatment, pain management, and neurological disorders. In cancer treatment, this compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In pain management, this compound has been shown to have analgesic properties by targeting the TRPV1 receptor. In neurological disorders, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
作用机制
N-[1-(2,4-Difluorophenyl)-2,2-dimethylpropyl]prop-2-enamide exerts its effects through the modulation of various signaling pathways in the body. In cancer cells, this compound induces cell cycle arrest by inhibiting the activity of cyclin-dependent kinases. It also promotes apoptosis by activating caspase-3 and caspase-9. In pain management, this compound targets the TRPV1 receptor, which is involved in the perception of pain. It reduces the activity of the receptor, thereby reducing pain sensation. In neurological disorders, this compound reduces oxidative stress and inflammation by modulating the activity of various enzymes and signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the body. In cancer cells, this compound inhibits cell proliferation and induces apoptosis. In pain management, this compound reduces pain sensation by targeting the TRPV1 receptor. In neurological disorders, this compound reduces oxidative stress and inflammation, thereby protecting neurons from damage.
实验室实验的优点和局限性
One advantage of N-[1-(2,4-Difluorophenyl)-2,2-dimethylpropyl]prop-2-enamide is its specificity for certain signaling pathways, which allows for targeted modulation of cellular processes. However, one limitation is its potential toxicity, which must be carefully monitored in lab experiments. Additionally, this compound may have different effects in different cell types, which can complicate experimental design.
未来方向
There are several future directions for research on N-[1-(2,4-Difluorophenyl)-2,2-dimethylpropyl]prop-2-enamide. One area of interest is its potential applications in combination therapies for cancer treatment. Another area of interest is its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and to optimize its synthesis method for large-scale production.
Conclusion:
This compound is a novel compound with potential applications in the field of medicine. Its synthesis method has been optimized to ensure high yield and purity of the final product. This compound has been shown to have various biochemical and physiological effects in the body, and its mechanism of action involves the modulation of various signaling pathways. While there are advantages and limitations to its use in lab experiments, there are several future directions for research on this compound, including its potential use in combination therapies for cancer treatment and in the treatment of neurodegenerative disorders.
合成方法
N-[1-(2,4-Difluorophenyl)-2,2-dimethylpropyl]prop-2-enamide is synthesized through a multistep process involving the reaction of 2,4-difluorobenzylamine with various reagents. The final step involves the reaction of the intermediate product with propargyl bromide to yield this compound. The synthesis method has been optimized to ensure high yield and purity of the final product.
属性
IUPAC Name |
N-[1-(2,4-difluorophenyl)-2,2-dimethylpropyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F2NO/c1-5-12(18)17-13(14(2,3)4)10-7-6-9(15)8-11(10)16/h5-8,13H,1H2,2-4H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQQPJQZKDPBZLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C1=C(C=C(C=C1)F)F)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

amine hydrochloride](/img/structure/B3018022.png)
![2-(piperidin-1-yl)benzo[d]thiazol-6-yl 4-(N,N-dimethylsulfamoyl)benzoate](/img/structure/B3018027.png)



![5-amino-N-[(2-chlorophenyl)methyl]-1-[(3-fluorophenyl)methyl]triazole-4-carboxamide](/img/structure/B3018031.png)
![2-(2-Methoxyethyl)-4,7,8-trimethyl-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B3018034.png)

![2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide](/img/structure/B3018037.png)



![(5Z)-5-[(4-oxochromen-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B3018042.png)
![5-[(4-Ethylphenyl)sulfonyl]-2-[4-(3-methylphenyl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B3018045.png)